

# 2-Fluoro-6-methoxybenzoic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzoic acid

Cat. No.: B139930

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An In-Depth Technical Guide to **2-Fluoro-6-methoxybenzoic Acid**: A Cornerstone in Modern Drug Discovery

## Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, **2-Fluoro-6-methoxybenzoic acid** (CAS No. 137654-21-8) has emerged as a compound of significant interest. Its unique trifecta of functional groups—a carboxylic acid, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—positioned in a specific ortho, ortho-substitution pattern on a benzene ring, confers a desirable combination of reactivity and physicochemical properties.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of **2-Fluoro-6-methoxybenzoic acid**, from its fundamental properties to its critical applications as a pharmaceutical intermediate. We will delve into the rationale behind its utility in drug design, explore its synthesis and reactivity, and present a standardized workflow for its analytical characterization, thereby furnishing a complete portrait of this versatile synthetic tool.

## Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its

solubility, and its handling requirements. The key properties of **2-Fluoro-6-methoxybenzoic acid** are summarized below.

Property	Value	Reference(s)
Molecular Weight	170.14 g/mol	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>3</sub>	[1][2][3]
CAS Number	137654-21-8	[1][3]
Appearance	White to off-white/pale lemon solid powder	[1]
Melting Point	89-93 °C	
Boiling Point	~259 °C at 760 mmHg	
IUPAC Name	2-fluoro-6-methoxybenzoic acid	[2]
Synonyms	6-Fluoro-o-anisic acid, 2-Carboxy-3-fluoroanisole	[1]
Purity	Typically ≥98.0%	[1][4]

## The Strategic Role of Ortho-Fluoro and Methoxy Groups in Drug Design

The specific substitution pattern of **2-Fluoro-6-methoxybenzoic acid** is not accidental; it is a deliberate design element leveraged by medicinal chemists to fine-tune molecular properties.

- **Fluorine's Influence:** The introduction of a fluorine atom is a well-established strategy in drug discovery.[5] Its high electronegativity can alter the acidity of the neighboring carboxylic acid, influence hydrogen bonding patterns, and block sites of metabolic degradation. The strong carbon-fluorine bond can enhance the metabolic stability of a drug candidate, thereby increasing its half-life and bioavailability.[5]
- **Methoxy Group's Contribution:** The methoxy group, being an electron-donating group, modulates the electronic properties of the aromatic ring. It can influence the molecule's

conformation and binding interactions with target proteins. In concert with the fluorine atom, it creates a unique electronic and steric environment that can be exploited to achieve high target affinity and selectivity.

This dual-functionality makes the scaffold a versatile starting point for creating complex molecules with tailored pharmacological profiles.<sup>[6]</sup> Its structure allows for precise chemical modifications, making it a favored choice for intricate organic syntheses aimed at developing new active pharmaceutical ingredients (APIs).<sup>[6][7]</sup>

## Applications in Pharmaceutical Synthesis

**2-Fluoro-6-methoxybenzoic acid** is a crucial intermediate in the synthesis of a range of pharmaceutical compounds. Its reactivity makes it a valuable component for building complex molecular architectures.<sup>[4]</sup>

- **API Synthesis:** It serves as a fundamental building block for APIs across various therapeutic areas. Its structure is a key component in the synthesis of benzopyrrolidine and imidazopyridine drug families, which are frameworks for developing novel therapeutics.<sup>[4]</sup>
- **Drug Discovery:** In the early stages of drug discovery, this compound provides a reliable scaffold for exploring new chemical entities. It facilitates the creation of compound libraries for screening against biological targets, enabling the identification of new drug candidates with potential therapeutic benefits.<sup>[4]</sup>
- **Organic Synthesis:** Beyond direct pharmaceutical applications, its chemical handles—the carboxylic acid, activated aromatic ring, and methoxy group—are leveraged in multi-step organic syntheses to produce a wide array of fine and specialty chemicals.<sup>[7]</sup>

## Synthesis and Reactivity

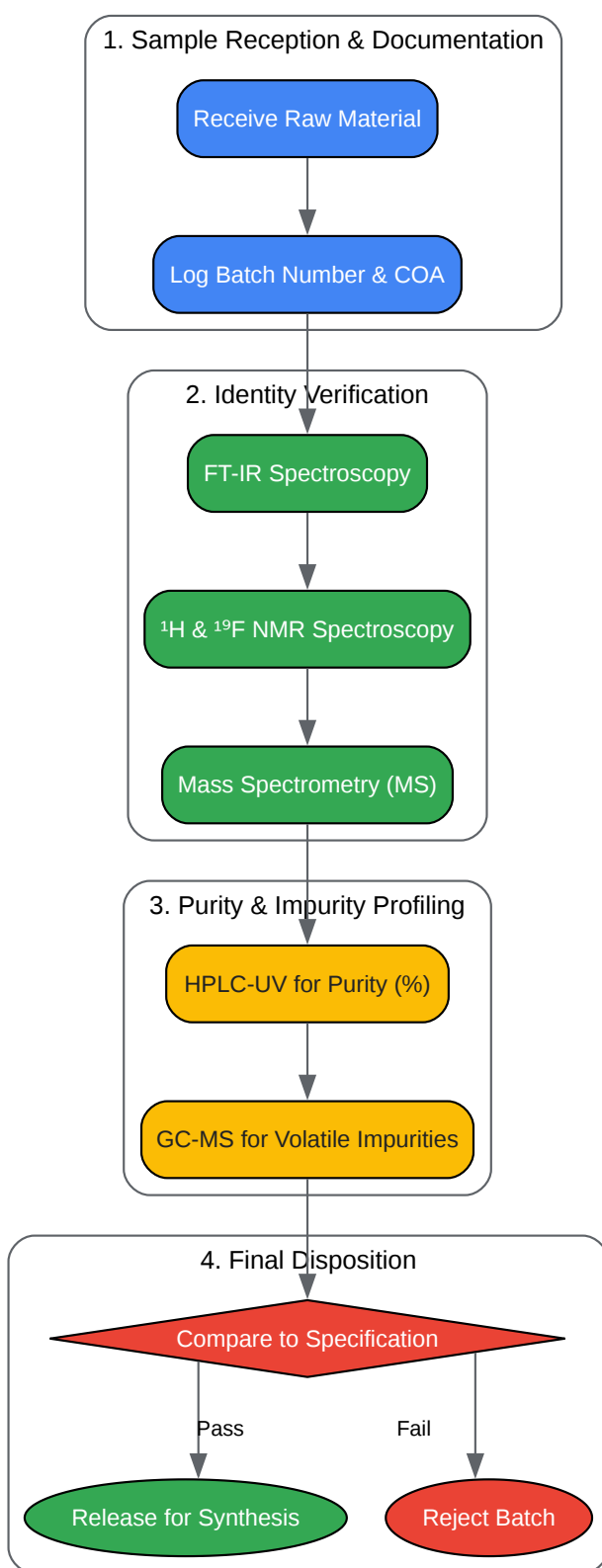
While several synthetic routes to **2-Fluoro-6-methoxybenzoic acid** exist, a common conceptual approach involves the introduction of the fluorine atom onto a pre-existing benzoic acid derivative. One general and powerful method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones.<sup>[8]</sup> This modern approach offers a pathway to fluorinated aromatics that can be adapted for various substrates.

The reactivity of **2-Fluoro-6-methoxybenzoic acid** is governed by its functional groups:

- **Carboxylic Acid:** Undergoes typical reactions such as esterification, amide bond formation, and reduction to an alcohol. This is often the primary site for coupling the fragment to other parts of a target molecule.
- **Aromatic Ring:** The ring is activated by the methoxy group and deactivated by the fluoro and carboxyl groups. It can undergo electrophilic aromatic substitution, though the positions are directed by the existing substituents.
- **Ortho-Lithiation:** The acidity of the proton between the fluoro and methoxy groups allows for directed ortho-metalation, providing a powerful tool for further functionalization at that specific position.

## Analytical Workflow for Quality Control

Ensuring the identity, purity, and quality of a pharmaceutical intermediate is a non-negotiable aspect of drug development. A robust analytical workflow provides a self-validating system that guarantees the material meets stringent specifications before being used in subsequent synthetic steps.



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Caption: Quality Control workflow for **2-Fluoro-6-methoxybenzoic acid**.

## Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of **2-Fluoro-6-methoxybenzoic acid**.

1. Objective: To quantify the purity of a sample of **2-Fluoro-6-methoxybenzoic acid** by HPLC with UV detection.

2. Materials and Reagents:

- **2-Fluoro-6-methoxybenzoic acid** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic Acid, analytical grade
- Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm

- Injection Volume: 10 µL

#### 4. Procedure:

- Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of **2-Fluoro-6-methoxybenzoic acid** into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.
- Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.
- Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solution.
- Data Processing: Integrate the peaks in all chromatograms. Calculate the purity of the sample by area percent normalization.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

6. Trustworthiness and Self-Validation: This protocol is self-validating through the system suitability test, which ensures the chromatographic system is performing correctly before sample analysis. The use of a certified reference standard provides a benchmark for identity and quantification. Comparing the results against a pre-defined specification (e.g., Purity ≥ 98.0%) determines batch acceptance.[\[1\]](#)[\[4\]](#)

## Conclusion

**2-Fluoro-6-methoxybenzoic acid** is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. For researchers and developers, a profound understanding of its properties, reactivity, and analytical characterization is essential for leveraging its full potential. As the quest for novel and more effective drugs continues, the role of such pivotal building blocks will undoubtedly remain central to innovation in medicine and chemistry.

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- To cite this document: BenchChem. [2-Fluoro-6-methoxybenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139930#2-fluoro-6-methoxybenzoic-acid-molecular-weight]

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